Superior Inhibition of SARS-CoV-2 3CLpro Compared to Inactive Tanshinone Analogs
In a 2024 head-to-head screening of 21 tanshinone derivatives, 3alpha-Hydroxytanshinone IIA was identified as one of only seven compounds capable of inhibiting SARS-CoV-2 3CLpro by >50% at a screening concentration of 50 μM [1]. This demonstrates that the specific C-3α hydroxylation confers antiviral target engagement that is absent in the majority of structurally related tanshinones, 14 of which failed to reach this efficacy threshold under identical assay conditions [1]. Dose-response analysis for the active subset yielded IC50 values ranging from 0.663 μM to 11.97 μM, establishing 3alpha-Hydroxytanshinone IIA as part of a select active cluster within the chemical class [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 3CLpro enzymatic activity |
|---|---|
| Target Compound Data | 3alpha-Hydroxytanshinone IIA: >50% inhibition at 50 μM |
| Comparator Or Baseline | 14 of 21 tanshinone derivatives tested: <50% inhibition at 50 μM (inactive) |
| Quantified Difference | Achieves >50% inhibition threshold; 67% of screened analogs fail to reach this benchmark |
| Conditions | In vitro enzymatic assay; 3CLpro fluorescence resonance energy transfer (FRET) assay; 50 μM screening concentration |
Why This Matters
Researchers procuring this specific derivative are selecting a member of a limited active subset of tanshinones with validated target engagement against a clinically relevant viral protease target, a property not shared by most class members.
- [1] Wong, J., Beringer, A., Lewis, D., Ali, A., Mody, V., & Taval, S. (2024). Inhibitory effect of tanshinone derivatives against SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) enzyme. Poster presented at PCOM GA Research Day 2024, Suwanee, GA. View Source
